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Abstract

trans-B-Styrenesulfonyl chloride (CAS No. 52147-97-4) is a bifunctional organosulfur
compound featuring a vinyl sulfonyl chloride moiety attached to a phenyl group.[1][2] This
unique structural arrangement imparts valuable reactivity, making it a significant building block
in organic synthesis and a precursor for various pharmaceutical and materials science
applications. This technical guide provides a comprehensive overview of the key physical and
chemical properties of trans-[3-styrenesulfonyl chloride, offering a foundational resource for its
safe and effective use in research and development. The document details its physicochemical
constants, spectroscopic signature, and structural features, supported by established
experimental methodologies and authoritative references.

Chemical Identity and Structure

trans-[3-Styrenesulfonyl! chloride is systematically named (E)-2-phenylethenesulfonyl
chloride.[2] Its structure consists of a trans-configured carbon-carbon double bond, which
maintains a rigid planar geometry between the phenyl ring and the sulfonyl chloride group.

e Molecular Formula: CsH7ClO2S[1][2]
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Molecular Weight: 202.66 g/mol [1][3]

CAS Number: 52147-97-4[1][2]

Canonical SMILES: C1=CC=C(C=C1)C=CS(=0)(=0)Cl

InChl Key: ONWRSBMOCIQLRK-VOTSOKGWSA-N[1]

The presence of the electron-withdrawing sulfonyl chloride group and the conjugated phenyl
ring dictates the compound's reactivity, particularly its susceptibility to nucleophilic attack and
its utility in Michael additions.

Physicochemical Properties

The bulk physical properties of a compound are critical for process development, formulation,
and ensuring safe handling. The key physicochemical constants for trans-[3-styrenesulfonyl
chloride are summarized below.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)
Melting Point 85-88 °C (lit.) [1131[4][5]
Boiling Point Not available [3]
Appearance White to gray powdered solid [6]
Solubility Insoluble in water [6]

Melting Point

The melting point of trans-f3-styrenesulfonyl chloride is consistently reported in the range of 85-
88 °C.[1][3][4][5] This relatively sharp range suggests a high degree of purity for commercially
available samples.

Causality: The melting point is a direct reflection of the intermolecular forces within the crystal
lattice. For this molecule, dipole-dipole interactions from the polar sulfonyl chloride group and
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van der Waals forces from the aromatic ring contribute to a stable crystalline structure,
requiring significant thermal energy to transition to a liquid state.

Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):

e Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum
DSC pan.

e Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.

o Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert
nitrogen atmosphere.

o Data Analysis: The melting point is determined as the onset or peak of the endothermic
event on the resulting thermogram. This method is preferred over traditional capillary
methods for its higher precision and ability to detect thermal events like decomposition.

Solubility Profile

trans-f3-Styrenesulfonyl chloride is insoluble in water.[6] This is expected due to the
predominantly nonpolar nature of the styrenyl backbone. However, it readily dissolves in a
range of common organic solvents.

Causality: The highly polar sulfonyl chloride group is susceptible to hydrolysis, reacting with
water to form the corresponding sulfonic acid. This reactivity, combined with the hydrophobic
nature of the rest of the molecule, dictates its insolubility and necessitates the use of
anhydrous solvents for reactions and storage.

Protocol for Solubility Screening:

e Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene,
dichloromethane, ethyl acetate, acetone, methanol).

e Procedure: To 1 mL of each solvent in a separate vial, add the compound portion-wise with
agitation until no more solute dissolves.

» Classification: Solubility is typically classified qualitatively (e.g., soluble >100 mg/mL,
sparingly soluble 10-100 mg/mL, insoluble <10 mg/mL). For quantitative analysis, a
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saturated solution can be prepared and the concentration determined spectroscopically after
filtration.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for the identification and structural
elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of the phenyl ring (typically in the 7.4-7.8 ppm range) and the two vinyl protons. The
trans-configuration of the vinyl protons results in a large coupling constant (J-value), typically
>15 Hz, which is a key diagnostic feature.

e 13C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the
two olefinic carbons, with the carbon atom directly attached to the sulfonyl group being
significantly downfield.

Causality: The chemical shifts and coupling constants in NMR are highly sensitive to the
electronic environment of each nucleus. The electron-withdrawing nature of the sulfonyl group
deshields the adjacent vinyl proton, shifting it downfield. The rigid trans-geometry fixes the
dihedral angle between the vinyl protons, leading to the characteristic large J-coupling.

Protocol for NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a
deuterated solvent (e.g., CDClz, DMSO-ds).[7]

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

e Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
[7] Key parameters include a sufficient number of scans for a good signal-to-noise ratio and
an appropriate relaxation delay.

Infrared (IR) Spectroscopy
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The IR spectrum provides crucial information about the functional groups present in the
molecule.

Expected Key IR Absorption Bands:

Wavenumber (cm~?) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic & Vinylic

~1600, 1495, 1450 C=C stretch Aromatic Ring
Asymmetric & Symmetric S=O )

~1375 & ~1180 Sulfonyl Chloride
stretch

~970 C-H bend (out-of-plane) Trans-alkene

~580 S-Cl stretch Sulfonyl Chloride

Causality: The strong, distinct absorption bands for the S=0 stretches are characteristic of
sulfonyl chlorides and are a primary diagnostic tool. The out-of-plane C-H bend at ~970 cm~1tis
a reliable indicator of the trans-alkene geometry.

Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
¢ Instrument Setup: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of the powdered solid directly onto the ATR crystal
and apply pressure to ensure good contact.

o Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm™1i,

o Data Processing: Perform an ATR correction and baseline correction on the resulting
spectrum.

Structural and Workflow Visualizations

Diagrams are essential for visualizing molecular structures and experimental processes.
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Molecular Structure

Caption: 2D representation of trans-p-styrenesulfonyl chloride.
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Caption: Standard workflow for the physical characterization of a chemical reagent.

Safety, Handling, and Storage

o Hazard Classification: trans-f3-Styrenesulfonyl chloride is classified as a corrosive substance.
[1] It can cause severe skin burns and eye damage.[1]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1366571?utm_src=pdf-body-img
https://www.sigmaaldrich.com/KR/ko/product/aldrich/150525
https://www.sigmaaldrich.com/KR/ko/product/aldrich/150525
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Avoid inhalation of dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from moisture. The
compound is water-reactive. Recommended storage class is 8A for combustible, corrosive
materials.[1]

Conclusion

trans-fB-Styrenesulfonyl chloride is a well-characterized compound with defined physical
properties. Its melting point, spectroscopic signatures, and solubility profile are established,
providing researchers with the necessary data for its application in synthesis. The trans-olefin
geometry and the highly reactive sulfonyl chloride group are the defining features of its
chemistry. Adherence to proper safety and handling protocols is paramount due to its corrosive
nature and reactivity with water. This guide serves as a consolidated technical resource to
facilitate its informed use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical
Properties of trans-B-Styrenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b136657 1#physical-properties-of-trans-
styrenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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